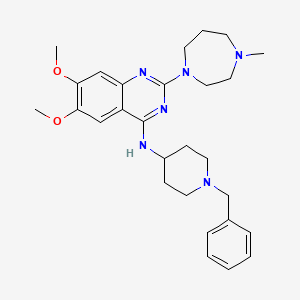

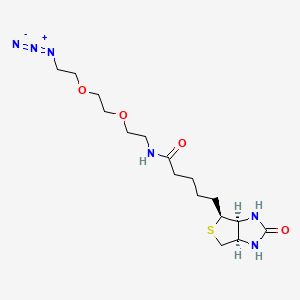

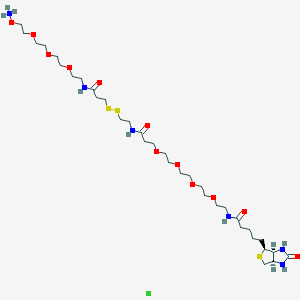

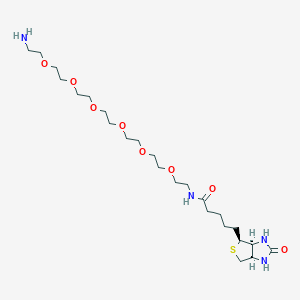

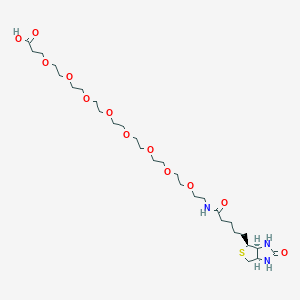

N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinazolin-4-amine derivatives are a prominent class of compounds in medicinal chemistry, recognized for their diverse pharmacological properties. The chemical compound , due to its complex structure, can be anticipated to have significant biological activity, potentially as an enzyme inhibitor or as a ligand for receptor sites in biological systems.

Synthesis Analysis

The synthesis of related quinazolin-4-amines often involves multi-step reactions starting from readily available substrates like anthranilic acids, amides, or nitriles. A common approach for synthesizing quinazolin-4-amine derivatives includes condensation reactions, cyclization, and subsequent functionalization of the quinazolin-4-amine core. For instance, the design, synthesis, and bioevaluation of similar compounds have demonstrated the importance of specific substituents on the quinazolin-4-amine framework for biological activity, indicating that detailed synthesis routes are crucial for obtaining the desired compound with high purity and yield (Ta Thu Lan et al., 2020).

Scientific Research Applications

This compound has been identified as a potential acetylcholine esterase inhibitor, showing significant inhibition activity. It also demonstrated notable DPPH scavenging effects and exerted moderate to good cytotoxicity against various human cancer cell lines, including colon, prostate, and lung cancer (Lan et al., 2020).

It was examined for its antimalarial properties, showing promise as an inhibitor of human G9a, a lysine methyltransferase. This study found analogs of this compound with low mammalian cell toxicity and potent activity against Plasmodium falciparum (Sundriyal et al., 2014).

The compound's derivatives have been studied for their role as CCR4 antagonists. These studies focused on improving the potency and assessing the anti-inflammatory activity in murine models of acute dermatitis (Yokoyama et al., 2009).

Its pharmacokinetic properties, including absorption, metabolism, and excretion in rats, rabbits, and humans, have been investigated, providing valuable insights for further drug development (Yamato et al., 1982).

The compound has also been explored for its potential as an antibacterial agent, particularly against Salmonella paratyphi. It showed significant anti-salmonella activity and potential as a lead for antibacterial drug development (Sadashiva et al., 2022).

properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N6O2/c1-32-12-7-13-34(17-16-32)28-30-24-19-26(36-3)25(35-2)18-23(24)27(31-28)29-22-10-14-33(15-11-22)20-21-8-5-4-6-9-21/h4-6,8-9,18-19,22H,7,10-17,20H2,1-3H3,(H,29,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXFATOLZGZLSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5=CC=CC=C5)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

935693-62-2 |

Source

|

| Record name | 2-(Hexahydro-4-methyl-1H-1,4-diazepin-1-yl)-6,7-dimethoxy-N-[1-(phenylmethyl)-4-piperidinyl]-4-quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=935693-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BIX-01294 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PZ9U8BQ9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-N-[(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxobenzimidazole-1-carboxamide](/img/structure/B1192304.png)

![N-[4-(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-yloxy)-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B1192325.png)